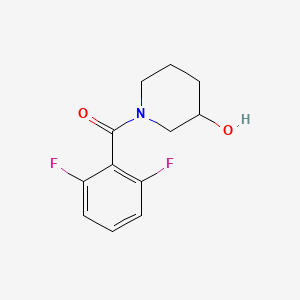

1-(2,6-Difluorobenzoyl)piperidin-3-ol

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-4-1-5-10(14)11(9)12(17)15-6-2-3-8(16)7-15/h1,4-5,8,16H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJBZHDOBGNYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Comparative Data

*IGR: Insect Growth Regulator

Key Observations

Structural Divergence: Piperidine vs. Urea/Quinoxalinone: Unlike the urea-based insecticides (Diflubenzuron, Bistrifluron) and the quinoxalinone derivative, 1-(2,6-Difluorobenzoyl)piperidin-3-ol lacks the urea (–NH–CO–NH–) or heterocyclic quinoxalinone backbone. Its piperidine-hydroxyl structure may confer distinct pharmacokinetic properties, such as enhanced solubility or altered metabolic pathways . Fluorine Substitution: All compounds share the 2,6-difluorobenzoyl group, which improves lipophilicity and resistance to oxidative degradation. However, additional halogen substitutions (e.g., Cl in Diflubenzuron, trifluoromethyl in Bistrifluron) in urea derivatives enhance target specificity and potency against insect chitin synthase .

Biological Activity: Urea Derivatives: Diflubenzuron and Bistrifluron inhibit chitin synthesis in insects, disrupting molting and larval development. Their activity correlates with the urea moiety’s ability to chelate metal ions in enzymatic active sites . Its lack of a urea group suggests a divergent mechanism of action compared to insecticides .

Applications: Agrochemicals: Urea derivatives are commercially established as insecticides, with Bistrifluron’s trifluoromethyl groups conferring resistance to metabolic breakdown in pests . Pharmaceutical Potential: The quinoxalinone derivative’s complex heterocyclic structure hints at applications in drug discovery, possibly as kinase inhibitors or antimicrobial agents .

Preparation Methods

Synthesis Overview and Key Reaction Steps

The preparation of 1-(2,6-difluorobenzoyl)piperidin-3-ol generally involves:

- Formation of the piperidin-3-ol intermediate or derivative.

- Introduction of the 2,6-difluorobenzoyl group via acylation or related coupling reactions.

- Purification and characterization of the final compound.

Preparation of Piperidin-3-ol Core

Piperidin-3-ol serves as a crucial intermediate or starting material in the synthesis. Its preparation or procurement is well documented:

- Commercial availability and characterization : Piperidin-3-ol is available commercially with detailed spectral data (NMR, LC-MS) confirming its structure.

- Synthetic routes : Synthetic procedures often involve selective hydroxylation of piperidine derivatives or functional group transformations on substituted piperidines to introduce the hydroxyl group at the 3-position.

Acylation with 2,6-Difluorobenzoyl Moiety

The key step in preparing 1-(2,6-difluorobenzoyl)piperidin-3-ol is the acylation of the piperidin-3-ol with a difluorobenzoyl chloride or related activated derivative.

- Reagents and conditions : The acylation typically uses 2,6-difluorobenzoyl chloride in the presence of bases such as triethylamine or inorganic bases to neutralize the generated acid. Solvents like dichloromethane or methanol are common.

- Reaction temperature and time : Reactions are generally conducted at room temperature or slightly elevated temperatures (20–65°C) for several hours to ensure complete conversion.

- Yield optimization : Use of inorganic bases such as potassium hydroxide instead of triethylamine has been shown to reduce environmental impact and improve reaction efficiency.

Hydroxylation and Cyclization Approaches

Some methods involve cyclization steps or oximation followed by hydroxylation to introduce the hydroxy group on the piperidine ring:

- Hydroxylamine hydrochloride addition : In one patented method, 4-(2,4-difluorobenzoyl)piperidine hydrochloride is reacted with hydroxylamine hydrochloride in an alcohol solvent, followed by addition of inorganic base (e.g., KOH) to promote cyclization and formation of benzisoxazole derivatives.

- Reaction parameters : Reaction times range from 5 to 72 hours at 20–65°C, followed by acidification and cooling to precipitate the product.

- Environmental and cost benefits : This method avoids triethylamine, reducing pollution and simplifying purification.

Representative Experimental Data and Yields

Comparative Analysis of Preparation Methods

| Aspect | Traditional Triethylamine Method | Inorganic Base (KOH) Method |

|---|---|---|

| Base used | Triethylamine (organic amine) | Potassium hydroxide (inorganic base) |

| Environmental impact | High, triethylamine hydrochloride waste | Lower, easier waste management |

| Reaction conditions | Mild, but purification complex | Mild to moderate temperature, simpler purification |

| Yield | Moderate (~41-67%) | Higher (~75-85%) |

| Process complexity | Two-step, complex | Simpler, one-pot cyclization possible |

Research Findings and Optimization Notes

- The use of inorganic bases such as potassium hydroxide in the cyclization step significantly improves environmental profile and cost-effectiveness while maintaining or improving yields.

- Reaction times and temperatures are critical; prolonged reaction times (up to 72 hours) at moderate temperatures (40–45°C) ensure complete conversion without degradation.

- Purification by precipitation after acidification and cooling is effective for isolating high-purity products.

- Alternative synthetic routes involving oxime intermediates and subsequent cyclization have been patented, providing scalable industrial methods.

- The presence of fluorine atoms at the 2,6-positions on the benzoyl ring influences reactivity and may require optimization of reaction conditions for maximal yield.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Difluorobenzoyl)piperidin-3-ol, and how do variables like solvent choice and catalyst affect reaction efficiency?

- Answer : Common synthetic routes involve nucleophilic substitution or condensation reactions between fluorinated benzoyl derivatives and piperidin-3-ol precursors. For example, ethanol or dichloromethane are preferred solvents due to their polarity, which enhances reaction homogeneity. Catalysts like sodium hydroxide or potassium carbonate improve reaction kinetics by deprotonating intermediates. Yield optimization requires precise temperature control (e.g., reflux at 60–80°C) and stepwise monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are critical for structural elucidation of 1-(2,6-Difluorobenzoyl)piperidin-3-ol, and how are they applied?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring conformation and fluorobenzoyl substitution patterns. Mass spectrometry (MS) validates molecular weight and fragmentation pathways, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and carbonyl moieties. Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .

Q. What factors influence the solubility and stability of 1-(2,6-Difluorobenzoyl)piperidin-3-ol in pharmaceutical formulations?

- Answer : Solubility is influenced by solvent polarity, pH (e.g., hydrochloride salt forms enhance aqueous solubility), and temperature. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways, such as hydrolysis of the benzoyl group or oxidation of the piperidine ring. Lyophilization or inert atmosphere storage is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers systematically optimize multi-step synthesis to enhance yield and purity of 1-(2,6-Difluorobenzoyl)piperidin-3-ol?

- Answer : Use design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, stoichiometry, solvent). In-line analytics (e.g., PAT tools) enable real-time monitoring. Purification via column chromatography (chloroform:methanol gradients) or recrystallization removes byproducts. Reaction quenching with ice-water minimizes side reactions during workup .

Q. What methodologies are recommended for resolving discrepancies between predicted and observed reactivity patterns in fluorinated piperidine derivatives?

- Answer : Combine computational chemistry (DFT calculations for reaction intermediates) with kinetic studies (e.g., variable-temperature NMR) to identify steric or electronic effects. For example, fluorine's electron-withdrawing nature may alter nucleophilic attack sites on the piperidine ring. Experimental validation through targeted synthesis of analogs can isolate contributing factors .

Q. What advanced analytical approaches are employed for impurity profiling and quantification in 1-(2,6-Difluorobenzoyl)piperidin-3-ol batches?

- Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection identifies impurities at trace levels (≤0.1%). For structural confirmation, LC-MS/MS and 2D-NMR are used. Accelerated stability testing under oxidative (H₂O₂) and thermal stress conditions helps characterize degradation products .

Q. How should comparative studies with structural analogs be designed to elucidate structure-activity relationships (SAR) in this compound class?

- Answer : Synthesize analogs with variations in fluorine substitution (e.g., 2,4-difluoro vs. 2,6-difluoro) or piperidine hydroxyl position. Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with computational descriptors (logP, polar surface area). Statistical models (e.g., QSAR) can predict activity trends and guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.